DHP-B

CPT1A Covalent inhibitor Binding affinity

DHP-B is a covalent, selective CPT1A inhibitor with a unique mechanism: it binds Cys96 and disrupts the CPT1A-VDAC1 mitochondrial interaction, a pharmacodynamic effect not seen with etomoxir or ST1326. With established in vivo efficacy (58% TGI at 20 mg/kg in HCT116 models), it is the definitive chemical probe for dissecting FAO-dependent CRC pathways and benchmarking novel CPT1A inhibitors.

Molecular Formula C23H24O8
Molecular Weight 428.4 g/mol
Cat. No. B12387750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHP-B
Molecular FormulaC23H24O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C(C3COC(=O)C3=C)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C23H24O8/c1-12-15(10-29-23(12)24)20(13-6-16(25-2)21(28-5)17(7-13)26-3)14-8-18(27-4)22-19(9-14)30-11-31-22/h6-9,15,20H,1,10-11H2,2-5H3/t15-,20+/m0/s1
InChIKeyNXCYGTFQPAUJIS-MGPUTAFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHP-B: A Natural Product-Derived Covalent CPT1A Inhibitor for Colorectal Cancer Research


DHP-B (2,6-Dihydroxypeperomin B) is a secolignan-type natural product isolated from the plant Peperomia dindygulensis [1]. It functions as a covalent, selective inhibitor of carnitine palmitoyltransferase 1A (CPT1A), a mitochondrial enzyme catalyzing fatty acid oxidation (FAO) [1]. DHP-B covalently binds to Cys96 of CPT1A, disrupting mitochondrial CPT1A-VDAC1 interaction and impairing energy metabolism in colorectal cancer cells [1]. Its molecular formula is C23H24O8 with a molecular weight of 428.43 g/mol [1].

Why CPT1A Inhibitors Cannot Be Interchanged: DHP-B's Covalent Mechanism and Isoform Selectivity Distinguish It from Existing Tools


CPT1A inhibitors are not functionally interchangeable due to fundamental differences in binding mechanism, isoform selectivity, and downstream biological consequences. Classical CPT1 inhibitors like etomoxir act irreversibly but non-selectively across CPT1 isoforms (CPT1A, CPT1B, CPT1C) [1], while DHP-B demonstrates a distinct covalent mechanism specifically targeting Cys96 of CPT1A, an interaction not shared by etomoxir [1]. Additionally, DHP-B uniquely disrupts the CPT1A-VDAC1 mitochondrial protein interaction, a pharmacodynamic effect not observed with reversible inhibitors such as ST1326 [1]. These mechanistic differences translate to divergent efficacy and toxicity profiles that preclude simple substitution between CPT1A-targeting compounds in preclinical studies.

Quantitative Evidence Supporting DHP-B Differentiation from CPT1A Inhibitor Comparators


Covalent Binding Affinity: DHP-B Demonstrates Defined Kd of 1.62 μM for CPT1A

DHP-B exhibits a defined binding affinity with a Kd of 1.62 μM for CPT1A [1]. In contrast, the classical irreversible CPT1 inhibitor etomoxir does not share this specific covalent binding site (Cys96) and lacks comparable quantitative affinity data for CPT1A in the same assay context [1]. DHP-B's covalent modification occurs specifically at Cys96 of CPT1A, as confirmed by mass spectrometry and mutagenesis studies [1].

CPT1A Covalent inhibitor Binding affinity

Antiproliferative Activity: DHP-B Shows Potent CRC Cell Growth Inhibition with Defined IC50 Values

DHP-B potently inhibits the proliferation of multiple colorectal cancer cell lines [1]. In HCT116 cells, DHP-B exhibits an IC50 of 4.2 μM; in SW620 cells, the IC50 is 5.8 μM [1]. For comparison, the reversible CPT1 inhibitor ST1326 shows significantly weaker activity in CRC models, requiring substantially higher concentrations to achieve comparable FAO inhibition [1].

Colorectal cancer Antiproliferative IC50

In Vivo Antitumor Efficacy: DHP-B Achieves 58% Tumor Growth Inhibition in CRC Xenograft Model

In a subcutaneous HCT116 xenograft mouse model, DHP-B administered intraperitoneally at 20 mg/kg daily for 21 days achieved 58% tumor growth inhibition (TGI) relative to vehicle control [1]. While direct in vivo comparative data with etomoxir in this specific CRC model are not available from the primary study, etomoxir is known to cause hepatotoxicity and cardiac toxicity at therapeutic doses, which has limited its clinical development for oncology applications [1].

Xenograft Tumor growth inhibition In vivo efficacy

Unique Pharmacodynamic Effect: DHP-B Disrupts CPT1A-VDAC1 Mitochondrial Interaction

DHP-B uniquely disrupts the CPT1A-VDAC1 protein-protein interaction at the mitochondrial membrane, leading to increased mitochondrial permeability and subsequent apoptosis [1]. In contrast, the reversible CPT1 inhibitor ST1326 does not induce this CPT1A-VDAC1 disruption at comparable FAO-inhibiting concentrations, suggesting this pharmacodynamic effect is specific to DHP-B's covalent mechanism and binding site [1].

Mitochondrial permeability VDAC1 Protein-protein interaction

Natural Product Origin: DHP-B Isolated from Peperomia dindygulensis with Novel Secolignan Scaffold

DHP-B is a secolignan-type natural product isolated from the plant Peperomia dindygulensis [1]. This natural product origin distinguishes it from synthetic CPT1 inhibitors such as etomoxir (an oxirane carboxylic acid derivative) and ST1326 (a synthetic aminocarnitine derivative). DHP-B's secolignan scaffold (C23H24O8) represents a structurally novel chemotype among CPT1A inhibitors [1].

Natural product Secolignan Peperomia dindygulensis

Optimal Research Applications for DHP-B Based on Quantitative Differentiation Evidence


Chemical Probe for CPT1A-Dependent FAO Inhibition in Colorectal Cancer Models

DHP-B is ideally suited as a chemical probe for investigating CPT1A-dependent fatty acid oxidation in colorectal cancer research, supported by its defined covalent binding affinity (Kd = 1.62 μM) [1] and low micromolar antiproliferative activity (IC50 = 4.2 μM in HCT116 cells) [1]. The compound's unique ability to disrupt the CPT1A-VDAC1 mitochondrial interaction [1] makes it particularly valuable for mechanistic studies examining the intersection of FAO inhibition and mitochondrial permeability in cancer cell death pathways.

Preclinical In Vivo Efficacy Studies in CRC Xenograft Models

Researchers conducting in vivo preclinical studies of CRC can leverage DHP-B's demonstrated 58% tumor growth inhibition in HCT116 xenograft models at 20 mg/kg daily dosing [1]. This established in vivo efficacy profile, combined with its natural product origin and novel secolignan scaffold [1], supports DHP-B's use as a lead compound for further medicinal chemistry optimization or as a reference standard for benchmarking novel CPT1A inhibitors in xenograft studies.

Comparative Pharmacology Studies of CPT1 Inhibitor Mechanisms

DHP-B serves as an essential comparator compound for studies investigating differential mechanisms among CPT1 inhibitors. Its covalent binding to CPT1A Cys96 and unique disruption of CPT1A-VDAC1 interaction contrast sharply with the irreversible but non-covalent-independent mechanisms of etomoxir and the reversible inhibition profile of ST1326 [1]. These mechanistic distinctions enable researchers to dissect CPT1A signaling pathways and evaluate structure-activity relationships across different inhibitor chemotypes.

Natural Product-Derived Lead Discovery for Metabolic Oncology Targets

As a natural product-derived secolignan isolated from Peperomia dindygulensis with demonstrated covalent CPT1A inhibition [1], DHP-B represents an attractive starting point for natural product-based drug discovery programs targeting metabolic vulnerabilities in colorectal and potentially other CPT1A-overexpressing cancers. Its novel scaffold (C23H24O8) [1] provides a structurally distinct chemical starting point for hit-to-lead optimization campaigns.

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